Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core
Preparation Methods
The synthesis of Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives, such as:
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-24-17(21)14-15(12-4-2-3-5-13(12)25-14)26(22,23)19-11-8-6-10(7-9-11)16(18)20/h2-9,19H,1H3,(H2,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJLJHXEIFAZSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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